molecular formula C17H17N3S B11299784 1-(Ethylsulfanyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(Ethylsulfanyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11299784
M. Wt: 295.4 g/mol
InChI Key: CFHICOWWJNKFGX-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-3-propylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylsulfanyl)-3-propylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 1,2-diaminobenzene with an aldehyde to form the benzimidazole core. This is followed by the introduction of the ethylsulfanyl and propyl groups through nucleophilic substitution reactions. The final step involves the addition of a cyanide group to the pyrido ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfanyl)-3-propylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide can undergo various chemical reactions including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

1-(Ethylsulfanyl)-3-propylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)-3-propylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways. The ethylsulfanyl and propyl groups can enhance the compound’s binding affinity and selectivity towards its targets. The cyanide group can also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.

    5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.

Uniqueness

1-(Ethylsulfanyl)-3-propylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is unique due to the presence of the ethylsulfanyl, propyl, and cyanide groups. These functional groups can significantly alter the compound’s chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17N3S

Molecular Weight

295.4 g/mol

IUPAC Name

1-ethylsulfanyl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C17H17N3S/c1-3-7-12-10-16(21-4-2)20-15-9-6-5-8-14(15)19-17(20)13(12)11-18/h5-6,8-10H,3-4,7H2,1-2H3

InChI Key

CFHICOWWJNKFGX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC)C#N

Origin of Product

United States

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